1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne
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Overview
Description
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a hex-1-en-3-yne backbone. This compound is notable for its unique structural features, which include a triple bond and a sulfonyl group, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate alkyne under basic conditions. The reaction typically requires a non-nucleophilic base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the methanesulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Methanesulfonyl chloride: A reagent used to introduce the methanesulfonyl group into organic molecules.
Dimethyl sulfone: An organosulfur compound with applications in alternative medicine and as a solvent.
Uniqueness: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is unique due to its combination of a methanesulfonyl group and a triple bond, which imparts distinct reactivity and versatility compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications .
Properties
CAS No. |
65432-57-7 |
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Molecular Formula |
C9H14O2S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
5,5-dimethyl-1-methylsulfonylhex-1-en-3-yne |
InChI |
InChI=1S/C9H14O2S/c1-9(2,3)7-5-6-8-12(4,10)11/h6,8H,1-4H3 |
InChI Key |
OLTCSXGYTBDZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CS(=O)(=O)C |
Origin of Product |
United States |
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